molecular formula C31H24Cl2N2S B2386598 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile CAS No. 303985-44-6

2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile

Cat. No. B2386598
CAS RN: 303985-44-6
M. Wt: 527.51
InChI Key: RGJDKYZWAHKPOH-KMUHKHSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile, often referred to as DCBN, is a compound with a wide range of uses in both scientific research and industrial applications. It is a derivative of nicotinonitrile and is characterized by the presence of two chlorine atoms in the benzyl ring and two methyl groups in the styryl ring. DCBN is a versatile compound that has been used in a variety of chemical and biological studies, including medicinal chemistry, chemical synthesis, and drug design.

Scientific Research Applications

Geology and Mineralogy

The compound could potentially be used in the field of geology, specifically in the study of rock minerals . It could be used in conjunction with artificial intelligence and deep learning techniques to improve the processing of data collected in this field .

Artificial Intelligence and Deep Learning

As mentioned above, this compound could be used in conjunction with artificial intelligence and deep learning techniques . These techniques could be used to check whether acquired mineral images have object features or patterns that are clear and distinct enough to be extracted by a neural network .

Chemical Research

The compound’s unique blend of chemical properties makes it a valuable asset in chemical research . Its high purity (Min. 95%) and molecular weight of 527.5 g/mol could make it suitable for a variety of experiments .

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24Cl2N2S/c1-21-3-7-23(8-4-21)11-14-26-18-27(15-12-24-9-5-22(2)6-10-24)35-31(28(26)19-34)36-20-25-13-16-29(32)30(33)17-25/h3-18H,20H2,1-2H3/b14-11-,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJDKYZWAHKPOH-KMUHKHSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile

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